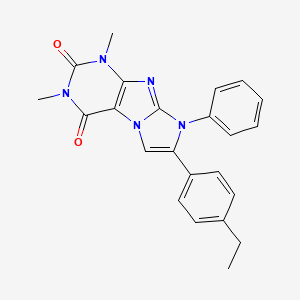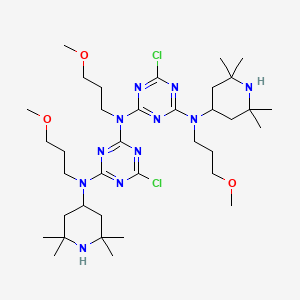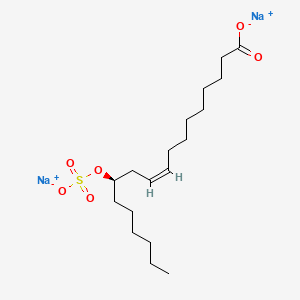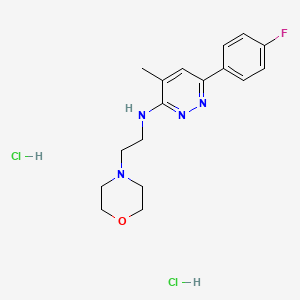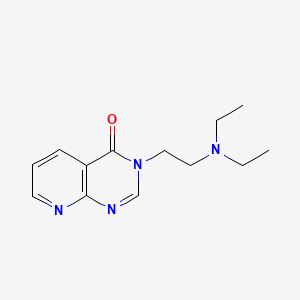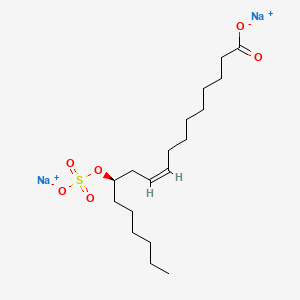
Sodium hydrogen (R)-12-(sulphooxy)oleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium hydrogen ®-12-(sulphooxy)oleate is a chemical compound known for its surfactant properties. It is derived from oleic acid, a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. This compound is particularly notable for its applications in the oil and gas industry, where it is used to reduce the interfacial tension between oil and water.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium hydrogen ®-12-(sulphooxy)oleate typically involves the sulfonation of oleic acid followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and the use of catalysts to ensure the efficient conversion of oleic acid to the desired sulphooxy derivative.
Industrial Production Methods: In industrial settings, the production of sodium hydrogen ®-12-(sulphooxy)oleate is carried out in large reactors where oleic acid is first sulfonated using sulfur trioxide or chlorosulfonic acid. The resulting sulfonic acid is then neutralized with sodium hydroxide to produce the final product. This process is optimized to achieve high yields and purity, making it suitable for large-scale applications.
化学反应分析
Types of Reactions: Sodium hydrogen ®-12-(sulphooxy)oleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulphooxy group to a hydroxyl group.
Substitution: The sulphooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Compounds with different functional groups replacing the sulphooxy group.
科学研究应用
Sodium hydrogen ®-12-(sulphooxy)oleate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in studies involving cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential in drug delivery systems, particularly in enhancing the bioavailability of hydrophobic drugs.
Industry: Widely used in the oil and gas industry for enhanced oil recovery and as a component in drilling fluids to reduce interfacial tension and improve fluid properties.
作用机制
The mechanism of action of sodium hydrogen ®-12-(sulphooxy)oleate primarily involves its surfactant properties. It reduces the interfacial tension between oil and water, facilitating the formation of emulsions. This property is particularly useful in enhanced oil recovery, where it helps in mobilizing trapped oil in reservoirs. The compound interacts with the oil-water interface, altering the surface properties and allowing for more efficient oil displacement.
相似化合物的比较
Sodium Oleate: Another surfactant derived from oleic acid, but without the sulphooxy group.
Sodium Dodecyl Sulfate: A widely used surfactant with a similar sulfonate group but a different hydrocarbon chain.
Sodium Lauryl Sulfate: Similar in structure but with a shorter hydrocarbon chain compared to sodium hydrogen ®-12-(sulphooxy)oleate.
Uniqueness: Sodium hydrogen ®-12-(sulphooxy)oleate is unique due to its specific structure, which combines the properties of oleic acid with a sulphooxy group. This combination provides enhanced surfactant properties, making it particularly effective in reducing interfacial tension and improving emulsification. Its specific structure also allows for unique interactions with biological membranes and other hydrophobic surfaces, making it valuable in various scientific and industrial applications.
属性
CAS 编号 |
61702-68-9 |
|---|---|
分子式 |
C18H32Na2O6S |
分子量 |
422.5 g/mol |
IUPAC 名称 |
disodium;(Z,12R)-12-sulfonatooxyoctadec-9-enoate |
InChI |
InChI=1S/C18H34O6S.2Na/c1-2-3-4-11-14-17(24-25(21,22)23)15-12-9-7-5-6-8-10-13-16-18(19)20;;/h9,12,17H,2-8,10-11,13-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2/b12-9-;;/t17-;;/m1../s1 |
InChI 键 |
CEYMAQXEHXAQEP-GKKIQAINSA-L |
手性 SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |
相关CAS编号 |
29704-46-9 (Parent) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


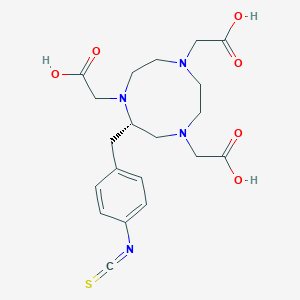


![(3aS,4S,4'S,5'R,6R,6'R,7R,7aS)-4-[(1R,2S,3R,5S,6R)-3-amino-2,6-dihydroxy-5-(methylamino)cyclohexyl]oxy-6'-[(1S)-1-amino-2-hydroxyethyl]-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol](/img/structure/B12751059.png)


